molecular formula C4H10Cl2N4O B6278338 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 2741206-71-1

1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Cat. No. B6278338
CAS RN: 2741206-71-1
M. Wt: 201.1
InChI Key:
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Description

1-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride (AMODH) is an organic compound belonging to the oxadiazole family. It is a colorless solid that is soluble in water and organic solvents. AMODH has a wide range of applications in the areas of organic synthesis, medicinal chemistry and biochemistry.

Scientific Research Applications

1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of new organic compounds, as well as in the study of biochemical and physiological processes. It has also been used in the synthesis of pharmaceuticals and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes with them. This can affect the structure and function of proteins, enzymes, and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride are not yet fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain bacteria and fungi. It has also been shown to reduce the formation of free radicals and to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes have not been extensively studied.

Future Directions

Future research on 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. It should also investigate its effects on biochemical and physiological processes, such as inflammation, oxidative stress, and cell death. Additionally, further research should explore its potential as a chelating agent and its ability to form complexes with metal ions. Finally, further research should investigate its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is achieved through the reaction of 1,2,4-oxadiazole-5-carboxylic acid with an amine, such as methylamine. This reaction is carried out in an aqueous solution, at a temperature of 80-90 °C, in the presence of a catalyst. The reaction yields 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride involves the reaction of 3-(aminomethyl)-1,2,4-oxadiazole with formaldehyde followed by reduction with sodium borohydride to yield the target compound.", "Starting Materials": [ "3-(aminomethyl)-1,2,4-oxadiazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(aminomethyl)-1,2,4-oxadiazole in water and add formaldehyde. Stir the mixture at room temperature for several hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours until the reaction is complete.", "Step 3: Acidify the reaction mixture with hydrochloric acid and filter the resulting precipitate.", "Step 4: Wash the precipitate with water and dry to obtain 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride." ] }

CAS RN

2741206-71-1

Product Name

1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Molecular Formula

C4H10Cl2N4O

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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